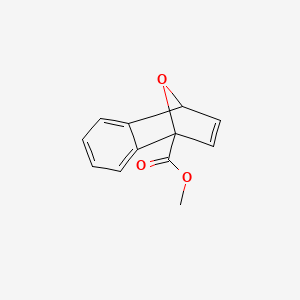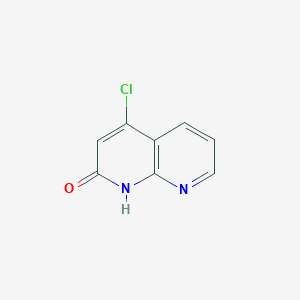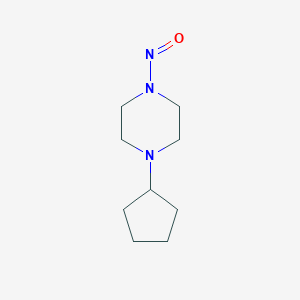
1-Hexyl-4-iodobenzene
Overview
Description
1-Hexyl-4-iodobenzene is an organic compound with the molecular formula C({12})H({17})I It consists of a benzene ring substituted with an iodine atom at the para position and a hexyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-hexylbenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
C6H5C6H13+I2+Oxidizing Agent→C6H4IC6H13+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure better control over reaction parameters and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The hexyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: 1-Hexyl-4-azidobenzene, 1-Hexyl-4-cyanobenzene.
Oxidation: 1-Hexyl-4-benzaldehyde, 1-Hexyl-4-benzoic acid.
Reduction: 1-Hexylbenzene.
Scientific Research Applications
1-Hexyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active molecules.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism by which 1-hexyl-4-iodobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the hexyl group undergoes transformation through the action of oxidizing agents, leading to the formation of various functional groups.
Comparison with Similar Compounds
1-Hexyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-Hexyl-4-chlorobenzene: Contains a chlorine atom, offering different chemical properties and uses.
1-Hexyl-4-fluorobenzene:
Uniqueness: 1-Hexyl-4-iodobenzene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This influences its reactivity, making it particularly useful in certain organic synthesis reactions where iodine’s properties are advantageous.
Properties
IUPAC Name |
1-hexyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTCAMDTUGSMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566777 | |
| Record name | 1-Hexyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-34-9 | |
| Record name | 1-Hexyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)








![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)

